molecular formula C19H17N5OS B278311 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278311
M. Wt: 363.4 g/mol
InChI Key: GEDAYSSRCLQKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have significant effects on biological systems, and its synthesis method has been well-established. In

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells, inflammatory responses, and infectious diseases. The compound has been shown to target specific receptors and signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide are diverse. The compound has been shown to have significant effects on cellular processes, including cell growth, proliferation, and apoptosis. The compound has also been shown to modulate immune responses and inflammatory pathways, leading to the suppression of inflammatory responses. Additionally, the compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments are numerous. The compound has been shown to have significant effects on cellular processes, making it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. The compound is also relatively easy to synthesize, making it accessible to researchers.
The limitations of using 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments are mainly related to its potential toxicity and side effects. The compound has been shown to have cytotoxic effects on some cell lines, and its long-term effects on biological systems are not fully understood.

Future Directions

The future directions for 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide are numerous. The compound has shown promise in preclinical studies, and further studies are needed to determine its efficacy and safety in humans. Additionally, the compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Future studies should also focus on the development of new derivatives of this compound with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound's synthesis method has been well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. Further studies are needed to determine the compound's efficacy and safety in humans and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis method for 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been well-established. The compound is synthesized through a series of reactions that involve the use of various reagents and solvents. The detailed process involves the use of 4-methylbenzoyl chloride, 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and triethylamine. The reaction is carried out under specific conditions, including temperature, time, and pressure, to ensure the desired product is obtained.

Scientific Research Applications

The scientific research application of 4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is diverse. This compound has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer, inflammation, and infectious diseases. The compound has been tested in vitro and in vivo, and the results have been promising.

properties

Product Name

4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

4-methyl-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-11-4-7-14(8-5-11)17(25)20-16-10-15(9-6-12(16)2)18-23-24-13(3)21-22-19(24)26-18/h4-10H,1-3H3,(H,20,25)

InChI Key

GEDAYSSRCLQKKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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